molecular formula C22H18ClN3O3S B2710885 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 1260999-15-2

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2710885
M. Wt: 439.91
InChI Key: XQIOYQBDQFFXOC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple ring structures including a pyrazole and a phenyl group . Further analysis would require more specific data or computational chemical analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources. For a comprehensive analysis, specific experimental data or computational chemical data would be required .

Scientific Research Applications

Synthesis and Biological Activity

The compound and its derivatives have been synthesized through various chemical reactions, showcasing the versatility of thienopyrimidin derivatives in medicinal chemistry. These synthetic processes often aim at creating compounds with potential biological activities, such as antimicrobial, anticonvulsant, and anti-inflammatory properties. For example, the synthesis and evaluation of 2-chloromethyl-3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives have been explored for central nervous system depressant activity, indicating the compound's relevance in neuroscience research (Manjunath et al., 1997).

Antimicrobial and Antifungal Activities

Compounds structurally related to 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide have been tested for their antimicrobial and antifungal activities. Research has demonstrated that these compounds exhibit significant antibacterial and antifungal effects, comparable to established antibiotics like streptomycin and fusidic acid. This highlights their potential as novel antimicrobial agents, contributing to the fight against resistant microbial strains (Hossan et al., 2012).

Anticonvulsant Potential

The derivatives of this chemical compound have been studied for their anticonvulsant effects, indicating their potential use in treating epilepsy and other seizure disorders. The synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents showcase the compound's relevance in neurological research and drug development (Severina et al., 2020).

Aldose Reductase Inhibitory Activity

In the context of diabetes research, derivatives of the compound have been evaluated for their ability to inhibit aldose reductase, an enzyme involved in the development of diabetic complications. Some synthesized compounds showed potent inhibitory activity, suggesting their potential in managing or preventing diabetic complications (Ogawva et al., 1993).

Future Directions

The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. Similar compounds have shown promise in various areas, including antiviral, antimicrobial, antitumor, and other therapeutic effects .

properties

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c1-13-6-7-16(10-14(13)2)24-19(27)12-25-18-8-9-30-20(18)21(28)26(22(25)29)17-5-3-4-15(23)11-17/h3-11,18,20H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQIITWRHCXNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide

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